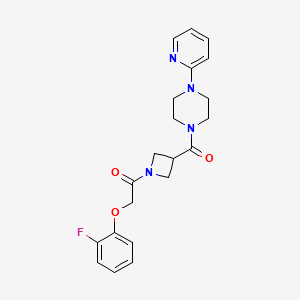

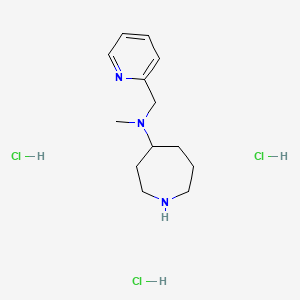

![molecular formula C15H13F2N5O2 B2614596 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide CAS No. 2034354-83-9](/img/structure/B2614596.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide” is a compound with the molecular formula C14H14N6O3 . It has a molecular weight of 314.30 g/mol . This compound belongs to the class of organic compounds known as phenylpyridazines .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string and Canonical SMILES provide a detailed representation of its molecular structure . The compound’s structure has been analyzed using 1H NMR and mass spectra .Chemical Reactions Analysis

The compound exhibits very high in vitro NADPH-dependent covalent binding to microsomal proteins . The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in human and cytochrome P450 2A2, 3A1, and 3A2 in rats .Physical and Chemical Properties Analysis

The compound has several computed properties, including a topological polar surface area of 111 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 5 and a complexity of 535 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Heterocyclic compounds, including pyridazine analogs, have significant pharmaceutical importance. The synthesis of such compounds involves complex reactions, as demonstrated in a study where a specific pyridazine compound was synthesized by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by further chemical reactions. The synthesized compound was elucidated through spectroscopic techniques and X-ray diffraction, highlighting the intricate process of creating and analyzing these compounds (Sallam et al., 2021).

Computational Studies and Biological Properties

Another study focused on the synthesis and characterization of pyridazine derivatives, demonstrating their biological properties such as anti-tumor and anti-inflammatory activity. This involved NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques. Density functional theory (DFT) calculations were performed to compare theoretical and experimental results, further proving the significant role of computational studies in understanding the properties of these compounds (Sallam et al., 2021).

Antioxidant Potential

The antioxidant ability of new compounds derived from 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl was evaluated, revealing significant antioxidant capacity in certain compounds, surpassing even that of ascorbic acid in specific assays. This research underscores the potential therapeutic applications of these compounds as antioxidants (Shakir et al., 2017).

Anti-Asthmatic Activities

A novel series of compounds synthesized for evaluating their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs showed promising results. Some compounds with specific structural features exhibited potent anti-asthmatic activity, indicating their potential for respiratory disease treatment (Kuwahara et al., 1997).

Antihistaminic and Anti-inflammatory Activity

Research on fused pyridazines incorporating cyclic amines revealed compounds with both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These findings suggest the therapeutic potential of these compounds for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structural feature of this compound, allow it to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on compounds with similar structures .

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRTZHVYLOKHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

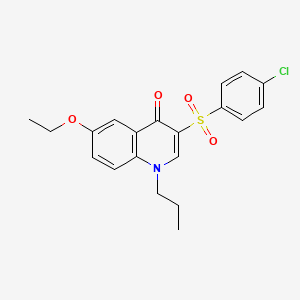

![N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2614524.png)

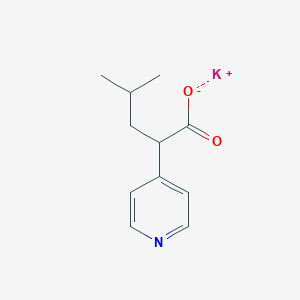

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide](/img/structure/B2614526.png)

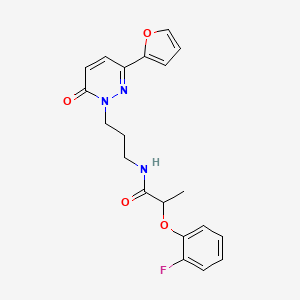

![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)

![2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2614531.png)

![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)

![2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2614535.png)

![3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole](/img/structure/B2614536.png)